molecular formula C7H10ClN3 B3376759 5-(Azetidin-3-yl)pyrimidine hydrochloride CAS No. 1236791-88-0

5-(Azetidin-3-yl)pyrimidine hydrochloride

Cat. No.: B3376759
CAS No.: 1236791-88-0
M. Wt: 171.63
InChI Key: GPWWXYGWYNWFNM-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It is known for its potential as a small-molecule inhibitor of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis. This compound has garnered interest in the field of cancer research due to its ability to selectively induce apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)pyrimidine hydrochloride typically involves the reaction of azetidine with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with a pyrimidine halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of azetidine.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Azetidin-3-yl)pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in modulating apoptosis in cellular models.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis selectively in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)pyrimidine hydrochloride involves its interaction with the Bcl-2 family of proteins. By binding to these proteins, the compound disrupts their function, leading to the activation of apoptotic pathways. This results in the selective induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azetidin-3-yl)pyridine hydrochloride
  • 5-(Azetidin-3-yl)pyrazine hydrochloride
  • 5-(Azetidin-3-yl)quinoline hydrochloride

Uniqueness

5-(Azetidin-3-yl)pyrimidine hydrochloride is unique due to its specific interaction with the Bcl-2 family of proteins, which is not commonly observed in other similar compounds. This specificity makes it particularly valuable in the context of cancer research, where targeted therapies are crucial.

Properties

IUPAC Name

5-(azetidin-3-yl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-6(2-8-1)7-3-9-5-10-4-7;/h3-6,8H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWWXYGWYNWFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236791-88-0
Record name Pyrimidine, 5-(3-azetidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236791-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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